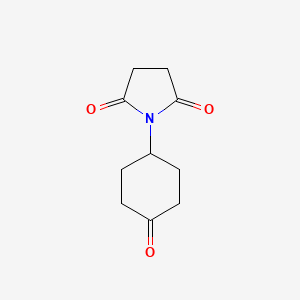

1-(4-Oxocyclohexyl)pyrrolidine-2,5-dione

Description

1-(4-Oxocyclohexyl)pyrrolidine-2,5-dione is a bicyclic compound featuring a pyrrolidine-2,5-dione (succinimide) core substituted with a 4-oxocyclohexyl group at the nitrogen position. These derivatives are synthesized via nucleophilic substitution, Michael addition, or coupling reactions (e.g., HBr-promoted sulfenylation) . The 4-oxocyclohexyl substituent likely influences electronic and steric properties, modulating biological activity and physicochemical parameters such as solubility and logP.

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

1-(4-oxocyclohexyl)pyrrolidine-2,5-dione |

InChI |

InChI=1S/C10H13NO3/c12-8-3-1-7(2-4-8)11-9(13)5-6-10(11)14/h7H,1-6H2 |

InChI Key |

BVUOVJFZKAZFLP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)CCC1N2C(=O)CCC2=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The pharmacological profile of pyrrolidine-2,5-dione derivatives depends on substituents at the N1 and C3 positions. Key analogs include:

Key Observations :

Pharmacological Activities

Anticonvulsant and Neuroactive Properties

- 1-(2-Pyridinyl)-3-cyclohexyl derivatives : Exhibit ED₅₀ values as low as 30 mg/kg in rodent models, outperforming ethosuximide in scPTZ tests. Activity depends on substituent position; 4-methylpyridinyl analogs show optimal efficacy .

- 3-(Thiophene/morpholinopropyl) derivatives: Inhibit voltage-gated sodium (IC₅₀ ≈ 50 µM) and L-type calcium channels, with balanced anticonvulsant and antinociceptive effects .

- 1-(4-Acetylphenyl)-3-aryloxy derivatives : Inhibit GABA transaminase (IC₅₀ = 100.5 µM), comparable to vigabatrin, via fluorimetric assays .

Enzyme Inhibition

- Aromatase (AR) and P450 Inhibition: 1-Cyclohexyl-3-aryl derivatives inhibit human placental aromatase (IC₅₀ = 23.8 µM), rivaling aminoglutethimide (IC₅₀ = 20.0 µM) .

Antimicrobial and Antitumor Activity

Physicochemical Properties

Key Trends :

- logP : Bulky N1 substituents (e.g., cyclohexyl) increase hydrophobicity, enhancing blood-brain barrier permeability but reducing solubility.

- Polar Surface Area (PSA) : Aryloxy and heteroaromatic groups (e.g., pyridinyl) elevate PSA, improving target specificity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Oxocyclohexyl)pyrrolidine-2,5-dione?

- The synthesis typically involves multi-step organic reactions. A common approach is the cyclization of 4-oxocyclohexanecarboxylic acid with maleic anhydride in acetic acid under reflux, followed by purification via recrystallization or chromatography . Alternative methods may include nucleophilic substitution of pre-functionalized cyclohexanone derivatives with pyrrolidine-2,5-dione precursors. Reaction optimization (e.g., solvent choice, temperature, and catalyst use) is critical for yield improvement .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical techniques such as ¹H/¹³C NMR (to confirm substituent positions and cyclohexyl integration), FT-IR (to verify carbonyl stretching bands at ~1700–1750 cm⁻¹), and mass spectrometry (for molecular ion confirmation) are essential. Single-crystal X-ray diffraction provides definitive structural validation, as demonstrated in analogous pyrrolidine-dione derivatives .

Q. What are the key physicochemical properties relevant to experimental handling?

- The compound’s stability is pH- and temperature-dependent. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) can assess degradation pathways. Solubility profiles (e.g., in DMSO, ethanol, or aqueous buffers) should be empirically determined for biological assays .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for large-scale synthesis?

- Density Functional Theory (DFT) calculations predict transition states and reaction energetics. For example, solvent effects on cyclization efficiency can be modeled using COSMO-RS, while reaction path sampling identifies optimal temperature/pressure conditions . Pairing computational insights with Design of Experiments (DoE) reduces trial-and-error experimentation .

Q. What strategies resolve contradictions in reported biological activity data?

- Discrepancies in bioactivity (e.g., enzyme inhibition vs. no effect) may arise from assay conditions (e.g., buffer composition, cell lines). Replicate studies with standardized protocols (e.g., IC₅₀ determination using fluorescence polarization) and orthogonal assays (e.g., SPR for binding affinity) are recommended. Cross-validate findings with structural analogs .

Q. How can the compound’s reactivity be exploited for derivatization in drug discovery?

- The 4-oxocyclohexyl group enables stereoselective functionalization (e.g., Grignard additions to the ketone). The pyrrolidine-2,5-dione core undergoes nucleophilic ring-opening with amines or thiols, generating diverse scaffolds. Monitor reaction progress via TLC or HPLC-MS to avoid overfunctionalization .

Q. What in vitro models are suitable for evaluating its neuropharmacological potential?

- Primary neuronal cultures or SH-SY5Y cells can assess neuroprotective effects (e.g., against oxidative stress via MTT assay). Mechanistic studies may include calcium imaging or patch-clamp electrophysiology to probe ion channel modulation. Always include positive controls (e.g., memantine for NMDA receptor studies) .

Methodological Guidance Tables

Critical Data Interpretation Tips

- NMR Peaks : Downfield shifts in pyrrolidine-dione protons (δ 3.5–4.5 ppm) suggest hydrogen bonding or steric strain .

- Mass Fragmentation : Loss of CO (28 Da) or the cyclohexyl moiety (98 Da) indicates thermal lability during MS analysis .

- Crystallography : Anomalous bond lengths (>0.02 Å vs. expected) may signal conformational strain impacting reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.